molecular formula C33H38N6 B231384 Hodgkinsine CAS No. 18210-71-4

Hodgkinsine

Cat. No.: B231384
CAS No.: 18210-71-4
M. Wt: 518.7 g/mol
InChI Key: DPVWJPVYOXKFRQ-BDMNMGLZSA-N
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Mechanism of Action

Target of Action

Hodgkinsine, an alkaloid found in plants of the genus Psychotria, has been found to act as both a mu opioid agonist and an NMDA antagonist . These are the primary targets of this compound and play crucial roles in its mechanism of action. The mu opioid receptors are involved in pain perception, while NMDA receptors are associated with synaptic plasticity and memory function.

Mode of Action

This compound interacts with its targets, the mu opioid receptors and NMDA receptors, resulting in significant changes in the body. As a mu opioid agonist, it binds to and activates the mu opioid receptors, mimicking the action of endogenous opioids. This results in analgesic effects, reducing the perception of pain . As an NMDA antagonist, this compound binds to NMDA receptors and inhibits their activity, which can lead to a decrease in neuronal excitability .

Biochemical Pathways

Its action as a mu opioid agonist and an NMDA antagonist indicates that it may affect pathways involving these receptors, potentially influencing pain perception and synaptic plasticity .

Result of Action

The molecular and cellular effects of this compound’s action primarily revolve around its analgesic effects. By acting as a mu opioid agonist and an NMDA antagonist, this compound can potentially reduce pain perception and alter neuronal excitability . This suggests that this compound could have significant effects at the cellular level, particularly within neurons.

Chemical Reactions Analysis

Types of Reactions: Hodgkinsine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the alkaloid .

Comparison with Similar Compounds

Biological Activity

Hodgkinsine is an alkaloid primarily derived from plants in the genus Psychotria, particularly Psychotria colorata. This compound has garnered attention for its diverse biological activities, most notably its analgesic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes three pyrrolidinoindoline subunits. Its molecular formula is C33H38N6C_{33}H_{38}N_{6} with a molar mass of approximately 518.709 g/mol. The compound's intricate stereochemistry results in numerous stereoisomers, which have been the subject of extensive research to determine their individual biological activities and structure-activity relationships (SAR) .

Analgesic Activity

This compound has been primarily studied for its analgesic effects. Research indicates that it acts as a mu-opioid receptor agonist and an NMDA receptor antagonist, similar to well-known analgesics like morphine and ketamine. This dual action suggests that this compound could be effective in managing pain through multiple pathways .

  • Mechanism of Action : this compound's analgesic effect is dose-dependent and has been shown to significantly reduce pain responses in animal models. For instance, studies have demonstrated its efficacy in capsaicin-induced pain models, indicating the involvement of NMDA receptors in its analgesic profile .

Antimicrobial Activity

In addition to its analgesic properties, this compound exhibits antiviral , antibacterial , and antifungal activities. These effects contribute to its potential therapeutic applications beyond pain management .

Animal Studies

  • Tail Flick and Hot Plate Tests : In experimental studies, this compound was compared with morphine using tail flick and hot plate tests to measure analgesic efficacy. Results indicated that this compound produced significant pain relief comparable to morphine, highlighting its potential as a novel analgesic agent .
  • Dose-Response Relationship : A study assessed the dose-response relationship of this compound in various pain models. It was found that higher doses resulted in enhanced analgesic effects, suggesting a clear correlation between dosage and efficacy .
Study TypeFindingsReference
Tail Flick TestThis compound showed significant analgesia
Capsaicin-Induced PainDose-dependent analgesic activity
Antimicrobial TestingExhibited antiviral and antifungal properties

Structure-Activity Relationships (SAR)

Research into the SAR of this compound has revealed insights into how structural variations influence biological activity. Various synthetic derivatives have been developed to enhance specific pharmacological properties while minimizing side effects associated with traditional opioids .

Properties

IUPAC Name

(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29+,30-,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVWJPVYOXKFRQ-BDMNMGLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@]6(CCN([C@H]6N5)C)[C@@]78CCN([C@@H]7NC9=CC=CC=C89)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939524
Record name Hodgkinsine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18210-71-4
Record name (3aS,3′aR,3′′aR,8aS,8′aR,8′′aR)-2,2′,2′′,3,3′,3′′,8,8′,8′′,8a,8′a,8′′a-Dodecahydro-1,1′,1′′-trimethyl-3a,3′a(1H,1′H):7′,3′′a(1′′H)-terpyrrolo[2,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18210-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hodgkinsine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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